(3S,4R)-Piperidine-3,4-diol
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Overview
Description
Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a liquid with a pepper-like aroma. Piperidine derivatives, such as “(3S,4R)-Piperidine-3,4-diol”, are often used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex organic reactions. For example, a study on a similar compound, “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid”, employed a second-deprotonation strategy for selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex and varied. A study on a similar compound, “(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid”, discussed the inactivation mechanisms of Human Ornithine Aminotransferase by two well-known GABA-AT inactivators .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and other properties can be computed .Scientific Research Applications
Synthesis and Inhibition Effects
- Iminosugars as Inhibitors : The synthesis of isomers of piperidine-3,4-diol and their effects as inhibitors of liver glycogen phosphorylase were explored. It was found that the (3R,4R,5R) configuration is essential for inhibition at submicromolar concentration, with the presence of all three hydroxy groups being crucial for effective inhibition (Jakobsen et al., 2001).
Chemical Synthesis and Analysis
- Building Block for Functionalized Heterocycles : A study on the generation of 3,4-piperidyne demonstrated its utility as a building block in the synthesis of annulated piperidines, offering insights into regioselectivity and comparisons with 3,4-pyridyne (McMahon et al., 2015).
- Asymmetric Synthesis for Pharmacological Properties : Research on the divergent synthesis of various 3,5-dioxygenated piperidines, which have interesting pharmacological properties, has been conducted. This includes methods for efficiently obtaining mixtures of cis- and racemic trans-3,5-piperidine diol (Olofsson et al., 2006).
Pharmaceutical Applications
- Generation of Piperidine-Based Compounds : Studies have explored the synthesis of trans-(3S)-amino piperidines with various substituents, highlighting the methodology for asymmetric synthesis of 4-substituted 3-amino piperidines, which are significant in pharmaceutical contexts (Hu et al., 2002).
Enzyme Inhibition
- α-Glucosidase Inhibition Activity : A study on the biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors was conducted for the first time, showing that certain derivatives exhibited excellent activity compared to standard references (Kasturi et al., 2018).
Bioactive Conformation Analysis
- Investigation of Opioid Receptor Antagonists : Research has been conducted to explore the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives as opioid receptor antagonists, providing insights into molecular determinants for receptor recognition and ligand binding (Le Bourdonnec et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that secondary metabolites of medicinal plants, which this compound may be a part of, can interact with single or multiple targets .
Mode of Action
Plant secondary metabolites can interact with membrane proteins such as p-glycoprotein (p-gp/mdr1), an atp-binding cassette (abc) transporter, nucleic acids (dna, rna), and induce apoptosis .
Biochemical Pathways
For instance, they can interact with membrane proteins such as P-glycoprotein (P-gp/MDR1), an ATP-binding cassette (ABC) transporter, nucleic acids (DNA, RNA), and induce apoptosis .
Result of Action
Secondary metabolites of medicinal plants can effectively increase the sensitivity of cancer cells to chemotherapy .
Future Directions
Biochemical Analysis
Biochemical Properties
(3S,4R)-Piperidine-3,4-diol is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with human ornithine aminotransferase (hOAT), a pyridoxal 5’-phosphate (PLP)-dependent enzyme. The compound acts as an inhibitor of hOAT, forming a tight-binding adduct in the enzyme’s active site . This interaction highlights the compound’s potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s hydroxyl groups and chiral centers are critical for its binding affinity and specificity. In the case of hOAT, this compound forms an irreversible adduct in the enzyme’s active site, inhibiting its activity . This inhibition is achieved through the formation of a covalent bond between the compound and the enzyme, leading to a stable, inactive complex.
Properties
IUPAC Name |
(3S,4R)-piperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWMVPZODQBRB-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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